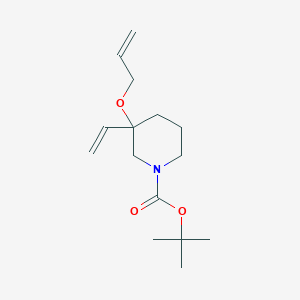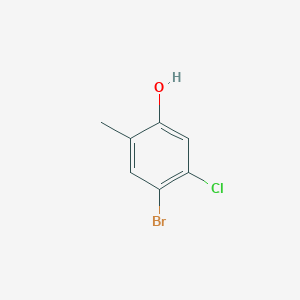
Acide 3,5,6-triméthyl-1-benzothiophène-2-carboxylique
Vue d'ensemble
Description
3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid (TBCA) is a benzothiophene-2-carboxylic acid derivative with the chemical formula C12H12O2S . It is used as a high-quality reference standard for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of TBCA consists of a benzothiophene ring substituted with three methyl groups and a carboxylic acid group . The molecular weight is 220.29 g/mol .Applications De Recherche Scientifique
Synthèse des benzothiophènes
“Acide 3,5,6-triméthyl-1-benzothiophène-2-carboxylique” pourrait potentiellement être utilisé dans la synthèse des benzothiophènes. Les benzothiophènes sont une classe prometteuse de composés organosulfurés qui ont été utilisés dans un large éventail de domaines de recherche, notamment les sciences pharmaceutiques et la chimie des matériaux . Une large gamme de benzothiophènes substitués en position 3 ont été synthétisés à partir de triflates d'o-silylaryles et de sulfures d'alcynyles facilement disponibles, en une seule étape intermoléculaire .
Applications thérapeutiques
Le thiophène et ses dérivés substitués, qui comprendraient “this compound”, constituent une classe très importante de composés hétérocycliques qui présentent des applications intéressantes dans le domaine de la chimie médicinale . Ils ont été rapportés pour posséder une large gamme de propriétés thérapeutiques avec des applications diverses en chimie médicinale et en science des matériaux . Ce sont des composés remarquablement efficaces en ce qui concerne leurs fonctions biologiques et physiologiques, telles que les propriétés anti-inflammatoires, antipsychotiques, anti-arythmiques, anxiolytiques, antifongiques, antioxydantes, modulatrices du récepteur des œstrogènes, antimitotiques, antimicrobiennes, inhibitrices des kinases et anticancéreuses .
Réductions d'aldéhydes et de cétones
“this compound” pourrait potentiellement être utilisé dans les réductions d'aldéhydes et de cétones en alcools et en dérivés d'alcools .
O-alkylation
“this compound” pourrait potentiellement être utilisé dans l'O-alkylation de la 4-hydroxybenzaldéhyde .
Orientations Futures
TBCA, like other thiophene derivatives, can be used as an organic synthesis intermediate and pharmaceutical intermediate . It is mainly used in laboratory research processes and chemical pharmaceutical production processes . Future directions may include further exploration of its potential applications in these areas.
Analyse Biochimique
Biochemical Properties
3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to bind with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between 3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth and differentiation. Additionally, 3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, 3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, this compound has been found to inhibit the activity of certain kinases by binding to their active sites. This inhibition can result in altered phosphorylation states of downstream targets, thereby affecting cellular signaling and function. Additionally, 3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid remains stable under standard laboratory conditions for extended periods. Its degradation products can also have biological activity, which may contribute to the observed effects over time .
Dosage Effects in Animal Models
The effects of 3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid vary with different dosages in animal models. At low doses, this compound can enhance certain cellular functions without causing significant toxicity. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys. Threshold effects have been observed, indicating that there is a specific dosage range within which 3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid is effective without being toxic .
Metabolic Pathways
3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The interaction of 3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid with cofactors such as NADPH is also crucial for its metabolic processing .
Transport and Distribution
The transport and distribution of 3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific tissues. The distribution pattern of 3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid is influenced by its affinity for different binding proteins, which can affect its localization and accumulation within the body .
Subcellular Localization
The subcellular localization of 3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid is an important factor that determines its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications. The localization of 3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid within these compartments can influence its interactions with other biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
3,5,6-trimethyl-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2S/c1-6-4-9-8(3)11(12(13)14)15-10(9)5-7(6)2/h4-5H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGVPJKKIFLXCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=C2C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[(dibutylamino)carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1523051.png)
![3-[(2-Aminophenyl)sulfanyl]propanamide](/img/structure/B1523053.png)




